
(E)-N,N-dimethyl-4-((2-(4-(naphthalen-2-yl)thiazol-2-yl)hydrazono)methyl)aniline
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Overview
Description
(E)-N,N-dimethyl-4-((2-(4-(naphthalen-2-yl)thiazol-2-yl)hydrazono)methyl)aniline is a complex organic compound that features a thiazole ring, a naphthalene moiety, and a hydrazone linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N,N-dimethyl-4-((2-(4-(naphthalen-2-yl)thiazol-2-yl)hydrazono)methyl)aniline typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Attachment of the Naphthalene Moiety: The naphthalene group is introduced through a coupling reaction, such as Suzuki or Heck coupling, using appropriate naphthalene derivatives.
Hydrazone Formation: The hydrazone linkage is formed by reacting the thiazole derivative with hydrazine or its derivatives.
Final Condensation: The final step involves the condensation of the hydrazone intermediate with N,N-dimethylaniline under acidic or basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
(E)-N,N-dimethyl-4-((2-(4-(naphthalen-2-yl)thiazol-2-yl)hydrazono)methyl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with halogen or other substituents on the aromatic rings.
Scientific Research Applications
(E)-N,N-dimethyl-4-((2-(4-(naphthalen-2-yl)thiazol-2-yl)hydrazono)methyl)aniline has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.
Material Science: Application in the development of organic semiconductors and light-emitting diodes (LEDs).
Organic Synthesis: Use as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of (E)-N,N-dimethyl-4-((2-(4-(naphthalen-2-yl)thiazol-2-yl)hydrazono)methyl)aniline depends on its application:
In Medicinal Chemistry: It may interact with specific molecular targets such as enzymes or receptors, modulating their activity.
In Material Science: It may participate in charge transfer processes, contributing to its electronic properties.
Comparison with Similar Compounds
Similar Compounds
- (E)-N,N-dimethyl-4-((2-(4-phenylthiazol-2-yl)hydrazono)methyl)aniline
- (E)-N,N-dimethyl-4-((2-(4-(2-naphthyl)thiazol-2-yl)hydrazono)methyl)aniline
Uniqueness
(E)-N,N-dimethyl-4-((2-(4-(naphthalen-2-yl)thiazol-2-yl)hydrazono)methyl)aniline is unique due to the presence of both a naphthalene moiety and a thiazole ring, which confer distinct electronic and steric properties. This makes it particularly valuable in applications requiring specific molecular interactions or electronic characteristics.
Properties
IUPAC Name |
N-[(E)-[4-(dimethylamino)phenyl]methylideneamino]-4-naphthalen-2-yl-1,3-thiazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4S/c1-26(2)20-11-7-16(8-12-20)14-23-25-22-24-21(15-27-22)19-10-9-17-5-3-4-6-18(17)13-19/h3-15H,1-2H3,(H,24,25)/b23-14+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXXOJGCRGMFKFK-OEAKJJBVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=NNC2=NC(=CS2)C3=CC4=CC=CC=C4C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)/C=N/NC2=NC(=CS2)C3=CC4=CC=CC=C4C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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